molecular formula C7H2Cl3NS B1301390 2,4,5-Trichlorobenzo[d]thiazole CAS No. 898747-87-0

2,4,5-Trichlorobenzo[d]thiazole

Cat. No.: B1301390
CAS No.: 898747-87-0
M. Wt: 238.5 g/mol
InChI Key: NRSPQUJKJPNTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trichlorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H2Cl3NS and its molecular weight is 238.5 g/mol. The purity is usually 95%.
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Biological Activity

2,4,5-Trichlorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, antifungal, and potential neuroprotective properties. The findings are supported by various studies and include data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound features a benzo[d]thiazole core with three chlorine substituents at the 2, 4, and 5 positions. This unique structure contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various thiazole derivatives and found that compounds with similar structures demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial Strains TestedMIC (µg/mL)Activity
This compoundStaphylococcus aureus12.5Moderate
Escherichia coli25Low
Pseudomonas aeruginosa50Low
Candida albicans6.25High
Aspergillus flavus12.5Moderate

The compound showed higher efficacy against Candida albicans compared to various bacterial strains, indicating its potential as an antifungal agent .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives. For instance, triazolobenzothiazole compounds have demonstrated significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cells. The mechanism is thought to involve the activation of the Akt signaling pathway, which plays a crucial role in cell survival and growth .

Table 2: Neuroprotective Activity of Thiazole Derivatives

CompoundCell Line TestedConcentration (µM)Effectiveness (%)
Triazolobenzothiazole 22SH-SY5Y2040
4055

The results indicate that compounds like triazolobenzothiazole can significantly enhance cell viability under stress conditions .

Case Studies and Research Findings

  • Antifungal Activity : A series of thiazole derivatives were synthesized and evaluated for their antifungal properties against multiple strains of Candida. The presence of chlorine substituents was linked to increased antifungal activity .
  • Antibacterial Screening : In another study focusing on antibacterial efficacy, derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds with hydrophobic chains exhibited enhanced activity .
  • Neuroprotection : A specific derivative was tested for its neuroprotective effects in vitro. It was found to significantly protect neuronal cells from serum deprivation-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2,4,5-trichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSPQUJKJPNTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365956
Record name 2,4,5-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-87-0
Record name 2,4,5-Trichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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